molecular formula C3H10N2O B154962 1,3-Diamino-2-propanol CAS No. 616-29-5

1,3-Diamino-2-propanol

Cat. No.: B154962
CAS No.: 616-29-5
M. Wt: 90.12 g/mol
InChI Key: UYBWIEGTWASWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diamino-2-propanol is a versatile bidentate diamine ligand with the molecular formula NH2CH2CH(OH)CH2NH2. It is a colorless or pale yellow liquid that is soluble in water and other polar solvents. This compound is used in various applications, including the synthesis of organometallic compounds and as a precursor for fluorogenic dsDNA binders .

Biochemical Analysis

Biochemical Properties

1,3-Diamino-2-propanol is a close analog of 1,3-diaminopropane and is an indirect inhibitor of ornithine decarboxylase (ODC) . It interacts with enzymes such as ODC and plays a significant role in biochemical reactions .

Cellular Effects

Its antimicrobial activity has been reported

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions . More studies are needed to understand its degradation and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to be involved in the synthesis of a variety of organometallic compounds

Transport and Distribution

It is known to be soluble in water , suggesting it could be transported and distributed via aqueous channels within cells and tissues

Subcellular Localization

Given its solubility in water , it may be localized in the cytoplasm or other aqueous compartments within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diamino-2-propanol can be synthesized by reacting epichlorohydrin with ammonia in an alkaline environment, typically using sodium hydroxide. The reaction proceeds as follows: [ \text{Epichlorohydrin} + \text{Ammonia} \rightarrow \text{this compound} ] The product is then purified through a series of steps to obtain the desired compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often used as an intermediate in the production of pharmaceuticals and other chemicals .

Chemical Reactions Analysis

Types of Reactions

1,3-Diamino-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diamino-2-propanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diamino-2-propanol is unique due to its combination of hydroxyl and amino groups, making it a versatile ligand for various applications. Its ability to form stable complexes with metal ions and its role as a precursor for fluorogenic compounds highlight its distinctiveness .

Properties

IUPAC Name

1,3-diaminopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBWIEGTWASWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060663
Record name 2-Propanol, 1,3-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-29-5
Record name 1,3-Diamino-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diamino-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diamino-2-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,3-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 1,3-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diaminopropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIAMINO-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L59259H635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diamino-2-propanol
Reactant of Route 2
1,3-Diamino-2-propanol
Reactant of Route 3
1,3-Diamino-2-propanol
Reactant of Route 4
1,3-Diamino-2-propanol
Reactant of Route 5
1,3-Diamino-2-propanol
Reactant of Route 6
Reactant of Route 6
1,3-Diamino-2-propanol
Customer
Q & A

ANone: The molecular formula of 1,3-Diamino-2-propanol is C3H10N2O, and its molecular weight is 90.12 g/mol.

ANone: this compound has been characterized using various spectroscopic techniques, including:

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: [, , , , , ] NMR provides information about the hydrogen and carbon environments within the molecule, confirming its structure.
  • IR (Infrared) Spectroscopy: [, , , ] IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. The presence of characteristic peaks for amine (N–H), hydroxyl (O–H), and alkyl (C–H) groups can be observed.
  • Mass Spectrometry (MS): [, , ] MS determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound.

A: Yes, this compound is soluble in water. [] This solubility allows for its use in a variety of aqueous-based applications, including its investigation as a potential ligand in metal complexes. [, , , ]

A: The presence of both amine (NH2) and hydroxyl (OH) groups in this compound contributes to its ability to form hydrogen bonds. These hydrogen bonding capabilities make it compatible with a range of materials, including polymers and solvents, and also influence its interactions with metal ions in complex formation. [, , , ]

A: While this compound itself might not be a catalyst in the traditional sense, derivatives of it have been incorporated into materials that demonstrate catalytic properties. For example, a covalent aromatic polymer functionalized with this compound (CAP-DAP) showed high catalytic activity for carbon dioxide-epoxide cycloaddition reactions. []

A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the properties of metal complexes containing this compound derivatives. [, ] These calculations provide insights into the electronic structure, bonding, and magnetic properties of these complexes.

A: Yes, this compound has been used as a chain extender in polyurethane synthesis. [, ] Its incorporation influences the properties of the resulting polyurethane, impacting factors like thermal stability and glass transition temperature.

A: Research has explored the use of this compound as a linker in the synthesis of branched, multifunctional high-molecular weight poly(ethylene glycol)s (MultiPEGs). [] These MultiPEGs have potential applications as drug carriers and soluble synthetic supports.

A: Yes, this compound and its derivatives readily form complexes with various metal ions, including copper(II), lanthanides, vanadium(III), and iron(III). [, , , , , , , , , , , ] The presence of both nitrogen and oxygen donor atoms in the molecule allows for diverse coordination modes and the formation of complexes with varying nuclearity and structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.